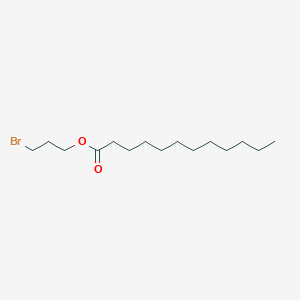
3-Bromopropyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromopropyl dodecanoate can be synthesized through the esterification of dodecanoic acid with 3-bromopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromopropyl dodecanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of acids or bases to yield dodecanoic acid and 3-bromopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: The major product is an alkene.
Hydrolysis: The products are dodecanoic acid and 3-bromopropanol.
Wissenschaftliche Forschungsanwendungen
3-Bromopropyl dodecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of functionalized polymers and surfactants.
Biological Studies: It may be employed in the study of enzyme-catalyzed reactions involving ester bonds.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 3-bromopropyl dodecanoate in chemical reactions involves the reactivity of the ester and bromine functional groups. The ester group can undergo hydrolysis or transesterification, while the bromine atom can participate in nucleophilic substitution or elimination reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the desired transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropyl acetate: Similar in structure but derived from acetic acid instead of dodecanoic acid.
3-Bromopropyl benzoate: Derived from benzoic acid, it has different reactivity due to the aromatic ring.
3-Chloropropyl dodecanoate: Similar ester but with a chlorine atom instead of bromine.
Uniqueness
3-Bromopropyl dodecanoate is unique due to the presence of the long dodecanoic acid chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
101083-60-7 |
|---|---|
Molekularformel |
C15H29BrO2 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
3-bromopropyl dodecanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-12-15(17)18-14-11-13-16/h2-14H2,1H3 |
InChI-Schlüssel |
UHLLYODWSSYYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


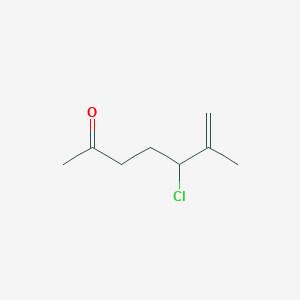
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

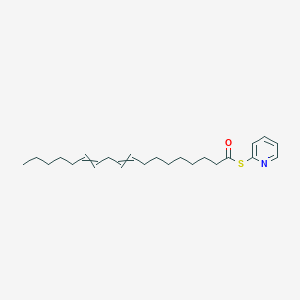
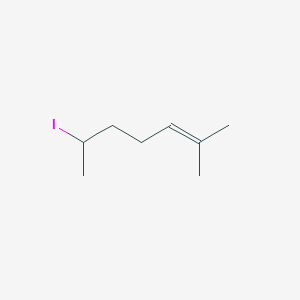
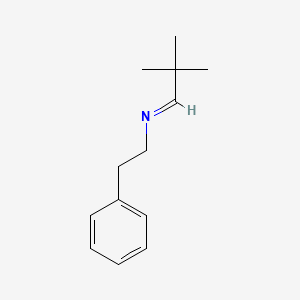
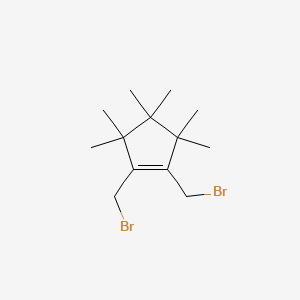
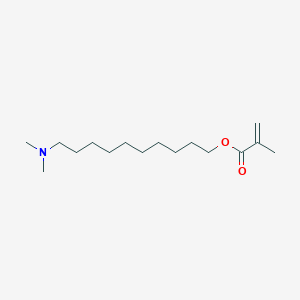
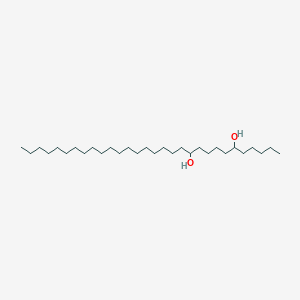

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)


![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
